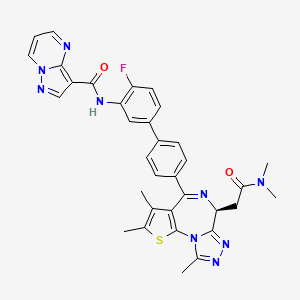
PROTAC BRD4 Degrader-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-25 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade specific proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
準備方法
The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
Synthesis of the BRD4-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The BRD4-binding ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .
化学反応の分析
PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ligase, leading to the degradation of BRD4 via the proteasome.
Binding interactions: The BRD4-binding ligand interacts with the bromodomains of BRD4, while the E3 ligase ligand interacts with the E3 ligase.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to BRD4.
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to BRD4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .
科学的研究の応用
PROTAC BRD4 Degrader-25 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of BRD4 in various cancers and to develop potential therapeutic strategies.
Gene regulation studies: Researchers use the compound to investigate the role of BRD4 in regulating gene expression.
Drug discovery: This compound serves as a tool for identifying new drug targets and developing novel therapeutic agents.
Biomolecular condensates: The compound is used to study the formation and function of biomolecular condensates in cells.
作用機序
PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .
類似化合物との比較
PROTAC BRD4 Degrader-25 is unique in its ability to selectively degrade BRD4, compared to other similar compounds such as:
ARV-825: Another BRD4 degrader that also targets BRD3 and BRD2.
dBET1: A PROTAC that targets BET proteins but has a different chemical structure and mechanism of action.
OTX015: A small molecule inhibitor of BET proteins that does not induce degradation.
This compound stands out due to its high selectivity for BRD4 and its ability to induce rapid and efficient degradation of the target protein .
特性
分子式 |
C34H30FN9O2S |
|---|---|
分子量 |
647.7 g/mol |
IUPAC名 |
N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1 |
InChIキー |
GNAZHLWOOVUAFO-MHZLTWQESA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
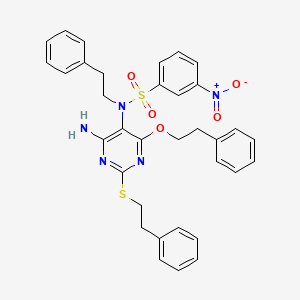
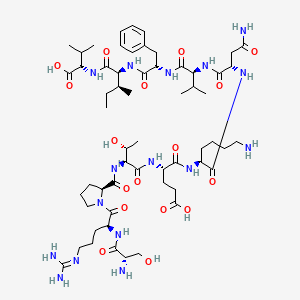
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

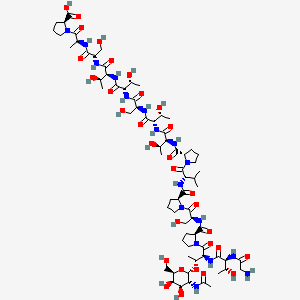
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
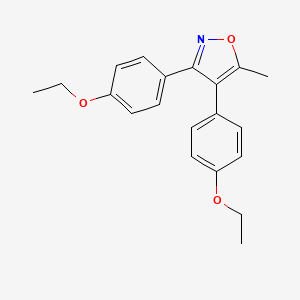
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
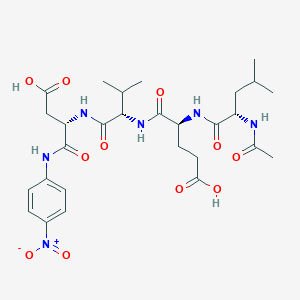
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
